molecular formula C18H20N2O3S B2592139 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate CAS No. 878606-14-5

2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B2592139
CAS No.: 878606-14-5
M. Wt: 344.43
InChI Key: HUJYMDXUEPOWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic nicotinate derivative supplied for non-human research applications. This compound is classified as a nicotinate ester and features a methylthio ether and a tertiary amide functional group within its structure, which may influence its physicochemical properties and biological activity. Nicotinate esters, such as the related methyl nicotinate, are known to act as rubefacients, producing localized vasodilation and increased blood flow upon topical application . The mechanism of this effect is proposed to involve the release of local prostaglandins and the activation of sensory nerves, rather than a direct nitric oxide-mediated pathway . As a structural analog, this compound may serve as a valuable chemical tool in medicinal chemistry research for investigating pharmacological pathways related to peripheral vasodilation and microcirculation . It is also suited for use as a building block or intermediate in the synthesis of more complex molecules for various scientific investigations. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-6-8-14(9-7-13)11-20(2)16(21)12-23-18(22)15-5-4-10-19-17(15)24-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJYMDXUEPOWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)COC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: An organic compound with similar structural features, used in organic synthesis and as a precursor for pharmaceuticals.

    2-Amino-4-methylbenzothiazole: Another related compound, known for its applications in the synthesis of dyes and pharmaceuticals.

Uniqueness

2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a nicotinate moiety, a methylthio group, and a methylbenzylamino group, which may contribute to its diverse biological effects. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can be represented as follows:

C14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure suggests various functional groups that could interact with biological targets, leading to different pharmacological effects.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The mechanism may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Binding : Interactions with neurotransmitter receptors could modulate signaling pathways, affecting cellular responses.

Biological Activities

Research has indicated several potential biological activities of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Antitumor Effects : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies are needed to evaluate the specific antitumor activity of this compound against various cancer cell lines.
  • Anti-inflammatory Properties : The presence of a methylthio group may confer anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

A review of available literature reveals limited but promising findings regarding the biological activity of this compound. Notable studies include:

  • Antimicrobial Evaluation : A study conducted on derivatives similar to this compound demonstrated significant antimicrobial activity against several bacterial strains, suggesting the potential for developing new antimicrobial agents.
  • Antitumor Activity : In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Further research is required to establish the efficacy of this specific compound.
  • Inflammation Models : Animal studies using models of inflammation have indicated that compounds with similar structures can reduce markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
2-Amino-4-methylthiazoleSimilar backboneAntimicrobial
2-Amino-4-methylbenzothiazoleSimilar backboneAntitumor
4-MethylbenzylamineSimple amineNeurotransmitter modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.